3-chloro-4-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
3-chloro-4-fluoro-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O4S/c1-18(2)10-26-16-8-11(4-7-15(16)22(3)17(18)23)21-27(24,25)12-5-6-14(20)13(19)9-12/h4-9,21H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKSDQPXHUBVRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl)N(C1=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Strategy
The benzoxazepin scaffold is synthesized via acid-catalyzed cyclocondensation of substituted o-aminophenol derivatives with ketones. For this compound, 2-amino-5-methylphenol reacts with 3,3-dimethyl-4-pentanone under refluxing hydrochloric acid (HCl) to form the 7-membered ring. The reaction proceeds via imine formation followed by intramolecular nucleophilic attack, yielding the 3,3,5-trimethyl-4-oxo intermediate.
Reaction Conditions :
- Solvent : Anhydrous ethanol
- Catalyst : 10% HCl (v/v)
- Temperature : 80°C (reflux)
- Time : 12–16 hours
Key Challenges :
Intermediate Isolation and Characterization
The crude benzoxazepin is purified via recrystallization (ethanol/water, 3:1) to achieve >90% purity. Structural validation includes:
- $$ ^1H $$ NMR : Aromatic protons (δ 6.8–7.2 ppm), methyl groups (δ 1.2–1.4 ppm), and the oxazepin ketone (δ 2.8 ppm, singlet).
- FT-IR : C=O stretch at 1680 cm⁻¹ and C–O–C absorption at 1240 cm⁻¹.
Sulfonamide Group Introduction
Sulfonylation Reaction
The benzoxazepin amine undergoes nucleophilic substitution with 3-chloro-4-fluorobenzenesulfonyl chloride in the presence of triethylamine. The base neutralizes HCl byproducts, driving the reaction to completion.
Reaction Conditions :
- Solvent : Dichloromethane (DCM)
- Base : Triethylamine (2.5 equiv)
- Temperature : 0–5°C (prevents sulfonyl chloride hydrolysis)
- Time : 4–6 hours
Optimization Insights :
Post-Reaction Workup
The product is extracted with DCM, washed with brine, and dried over MgSO₄. Purification via silica gel chromatography (ethyl acetate/hexane, 1:3) isolates the target compound in 75–82% yield.
Process Optimization and Scalability
Solvent and Catalytic Effects
Comparative studies reveal that DMF enhances sulfonylation kinetics but complicates purification. Polar aprotic solvents (e.g., THF) balance reactivity and isolation efficiency.
Table 1: Solvent Impact on Reaction Yield
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DCM | 82 | 95 |
| THF | 78 | 97 |
| DMF | 85 | 89 |
Industrial-Scale Considerations
Continuous flow reactors improve heat dissipation and mixing, achieving 90% conversion in half the batch time. Automated in-line HPLC monitoring ensures consistency.
Analytical Characterization
Spectroscopic Validation
Crystallographic Data
Single-crystal X-ray diffraction confirms the benzoxazepin’s boat conformation and sulfonamide geometry. Bond lengths (C–S: 1.76 Å, S–N: 1.62 Å) align with sulfonamide standards.
Challenges and Mitigation Strategies
Regioselectivity in Cyclocondensation
Steric effects from the 3,3-dimethyl group favor 8-amino regioisomer formation. Chelation-controlled conditions (e.g., ZnCl₂ catalysis) further enhance selectivity.
Sulfonyl Chloride Stability
Storage under argon at −20°C prevents hydrolysis. In-situ generation using PCl₃ (for carboxylic acid precursors) is avoided due to competing side reactions.
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains a sulfonamide group (–SO₂NH–), a benzoxazepin ring system , and halogen substituents (Cl, F). These features drive its reactivity:
-
Sulfonamide : Acts as a leaving group in nucleophilic substitution or undergoes hydrolysis under acidic/basic conditions.
-
Benzoxazepin : The tetrahydrobenzoxazepin core may participate in redox reactions or act as a rigid scaffold for bioisosteric modifications.
-
Halogens : Chlorine and fluorine substituents influence electronic effects and steric hindrance, affecting reaction pathways.
Nucleophilic Substitution
The sulfonamide group can undergo displacement reactions:
| Reagents | Reaction Type | Product |
|---|---|---|
| Sodium methoxide | SN2 displacement | Deaminated sulfonate ester |
| Potassium tert-butoxide | SN1 displacement | Rearranged sulfonamide |
Example: The sulfonamide nitrogen may react with strong bases to form intermediate amides or undergo deamination.
Reduction
The sulfonamide group is resistant to reduction, but other functional groups (e.g., ketones in the benzoxazepin core) may react:
| Reagent | Target Group | Outcome |
|---|---|---|
| Lithium aluminum hydride | Ketone (4-oxo group) | Reduction to alcohol |
| Sodium borohydride | Ketone | Partial reduction |
Oxidation
Oxidation may target aromatic rings or labile substituents:
| Reagent | Target | Product |
|---|---|---|
| Hydrogen peroxide | Aromatic rings | Hydroxylated derivatives |
| Potassium permanganate | Activated positions | Oxidized sulfonyl groups |
Mass Spectral Analysis
While direct data for the query compound is unavailable, analogous sulfonamides (e.g., N1-(3-Chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide ) show fragmentation patterns indicative of:
-
Sulfonamide cleavage : Loss of SO₂ or NH₂ groups.
-
Halogen retention : Fluorine and chlorine atoms remain intact due to high bond strength .
Stability and Solubility
-
Stability : Likely stable under standard conditions but may degrade under extreme pH or temperature.
-
Solubility : Moderate in polar solvents (e.g., ethanol) due to polar sulfonamide and halogen groups.
Potential Biochemical Interactions
While not explicitly studied, sulfonamides with similar structures may:
-
Inhibit enzymes : Target bacterial dihydropteroate synthase or human carbonic anhydrase.
-
Interact with DNA : Halogens may facilitate intercalation or covalent bonding.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : Research indicates that compounds with similar sulfonamide structures exhibit promising anticancer properties. For instance, derivatives of benzenesulfonamides have been synthesized and tested for their activity against various human tumor cell lines. In studies conducted by the National Cancer Institute (NCI), some compounds demonstrated significant activity against multiple cancer types at low micromolar concentrations (GI50 levels ranging from 1.9 to 3.0 μM) .
Antimicrobial Properties : Sulfonamides are widely recognized for their antimicrobial properties. The structural features of 3-chloro-4-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide suggest potential effectiveness against bacterial infections due to the presence of both chloro and fluoro substituents which may enhance its interaction with biological targets.
Antimalarial Potential : The design of new benzenesulfonamide derivatives has been explored for antimalarial applications. A study synthesized a series of triazolyl benzenesulfonamides that were evaluated for their efficacy against malaria parasites. The incorporation of specific functional groups was shown to improve activity against dihydropteroate synthase (DHPS), a key enzyme in the folate synthesis pathway in malaria parasites .
Case Studies and Research Findings
- Anticancer Studies : A study published in 2012 synthesized novel sulfonamide derivatives and evaluated their anticancer activity across a range of human tumor cell lines. The findings indicated that modifications to the sulfonamide structure could lead to enhanced biological activity .
- Antimicrobial Research : Investigations into the antimicrobial efficacy of sulfonamides have shown that compounds similar to this compound can inhibit bacterial growth effectively. This suggests potential applications in developing new antibiotics .
- Antimalarial Development : Research aimed at synthesizing new antimalarial agents has highlighted the importance of structural modifications in enhancing drug efficacy. The integration of triazole rings and other functional groups into sulfonamide frameworks has been shown to yield promising candidates for further development .
Mechanism of Action
The mechanism of action of 3-chloro-4-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. This compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Key Observations :
- The analog’s higher molecular weight (484.53 vs. 409.84 g/mol) arises from its trifluoroethyl group and additional methyl substituents.
- The trifluoroethyl group in the analog introduces strong lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
Research Findings and Implications
While direct biological data for the target compound are unavailable, structural comparisons suggest functional differences:
- Halogen Bonding : The 3-Cl and 4-F groups in the target compound may facilitate halogen bonding with protein targets, a feature absent in the dimethyl-substituted analog .
- Metabolic Stability : The trifluoroethyl group in the analog could enhance metabolic stability due to the electron-withdrawing nature of fluorine, whereas the target compound’s methyl groups may undergo faster oxidative metabolism.
Biological Activity
3-Chloro-4-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide is a complex organic compound classified under sulfonamides. Its unique structure combines a sulfonamide group with a benzene ring that includes chlorine and fluorine substitutions, as well as a benzoxazepine moiety. This intricate arrangement suggests significant potential for biological activity, particularly in medicinal chemistry.
Structural Characteristics
The molecular formula for this compound is with a molecular weight of approximately 412.9 g/mol. The presence of halogen atoms (chlorine and fluorine) may enhance its reactivity and interaction with biological targets. The benzoxazepine structure contributes to its pharmacological properties through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈ClFN₂O₄S |
| Molecular Weight | 412.9 g/mol |
| CAS Number | 921903-33-5 |
Sulfonamides are known for their antibacterial properties due to their ability to inhibit bacterial folic acid synthesis. The specific compound may exhibit similar mechanisms by targeting enzymes involved in folate metabolism. Additionally, the unique electronic properties conferred by the chlorine and fluorine substitutions could influence its binding affinity to biological targets.
Biological Activity Studies
Recent studies have focused on the biological activity of this compound and its analogs:
- Antibacterial Activity : Like other sulfonamides, this compound may inhibit the growth of bacteria by interfering with folate synthesis pathways.
- Antitumor Potential : Research has indicated that compounds with similar structures exhibit activity against various tumor types by inhibiting key signaling pathways such as PI3K/Akt/mTOR. This suggests that this compound could potentially have anticancer properties.
Case Studies
Several case studies have highlighted the biological activity of structurally related compounds:
- Inhibition of PI3K : A study demonstrated that sulfonamide derivatives showed promising results in inhibiting PI3K pathways in cancer cell lines (U-87 MG and A549), leading to reduced tumor growth .
- Antifungal Activity : Compounds similar in structure have been shown to possess broad-spectrum antifungal activity without significant cytotoxicity .
Q & A
Q. How can researchers design an efficient synthesis route for this compound, considering its complex heterocyclic structure?
Methodological Answer: The synthesis of this sulfonamide derivative requires a multi-step approach. Key steps include:
- Nucleophilic Aromatic Substitution (SNAr): The sulfonamide group can be introduced via reaction of the benzoxazepine amine with 3-chloro-4-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or Et₃N) .
- Heterocycle Formation: The benzoxazepine core can be synthesized through cyclization of a precursor diol or amino alcohol using acid catalysis.
- Optimization via Design of Experiments (DOE): Apply factorial designs to optimize reaction parameters (temperature, solvent, catalyst loading). For example, a 2³ factorial design can evaluate the effects of temperature (80–120°C), solvent polarity (DMF vs. THF), and base stoichiometry (1.0–2.0 eq) on yield .
Q. Example Table: DOE Parameters for Sulfonylation Reaction
| Factor | Low Level | High Level |
|---|---|---|
| Temperature | 80°C | 120°C |
| Solvent | DMF | THF |
| Base (Et₃N) | 1.0 eq | 2.0 eq |
Q. What spectroscopic and chromatographic methods are optimal for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: Use ¹H, ¹³C, and ¹⁹F NMR to confirm regiochemistry and purity. For example, the sulfonamide proton appears as a singlet near δ 10–12 ppm, while fluorine atoms in the 3-chloro-4-fluoro group split adjacent proton signals .
- HPLC-MS: Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) coupled with high-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]⁺ ion) and purity (>95%) .
- X-ray Crystallography: If single crystals are obtainable, use crystallographic data to resolve stereochemical ambiguities in the tetrahydrobenzoxazepine ring .
Q. How can researchers assess the compound’s stability under varying storage and experimental conditions?
Methodological Answer:
- Stress Testing: Expose the compound to accelerated degradation conditions (e.g., 40°C/75% RH for 4 weeks, UV light exposure for 48 hours) and monitor degradation products via HPLC .
- pH Stability: Dissolve the compound in buffers (pH 1–13) and analyze hydrolytic stability over 24 hours. The sulfonamide group may hydrolyze under strongly acidic/basic conditions, requiring neutral pH storage .
Advanced Research Questions
Q. How can computational methods guide the optimization of reaction pathways and predict regioselectivity?
Methodological Answer:
- Density Functional Theory (DFT): Calculate activation energies for competing reaction pathways (e.g., sulfonylation at the benzoxazepine amine vs. side reactions). Transition state analysis can predict regioselectivity in heterocyclic systems .
- Machine Learning (ML): Train models on PubChem reaction data to predict optimal solvents/catalysts. For example, random forest algorithms can correlate solvent polarity with yield using datasets from similar sulfonamide syntheses .
Q. How to resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Meta-Analysis: Use statistical tools (e.g., R or Python’s SciPy) to aggregate data from multiple studies. Control for variables like assay type (e.g., cell-free vs. cell-based) and purity thresholds.
- Experimental Replication: Reproduce key assays under standardized conditions (e.g., fixed IC₅₀ protocols) to isolate variables causing discrepancies .
Q. What reactor design principles are critical for scaling up synthesis while maintaining yield and purity?
Methodological Answer:
- Continuous Flow Reactors: Implement microfluidic systems to enhance heat/mass transfer, especially for exothermic sulfonylation steps. CFD simulations can model flow dynamics and minimize byproduct formation .
- Membrane Separation: Integrate nanofiltration membranes post-reaction to isolate the product from unreacted starting materials, leveraging pore-size selectivity (e.g., 200–300 Da membranes) .
Q. Example Table: Scalability Challenges and Solutions
| Challenge | Solution | Reference |
|---|---|---|
| Exothermic side reactions | Continuous flow cooling systems | |
| Low solubility in batch | Switch to polar aprotic solvents |
Data Contradiction Analysis
Q. How should researchers address inconsistent catalytic activity data in structure-activity relationship (SAR) studies?
Methodological Answer:
- Cross-Validation: Use leave-one-out cross-validation (LOOCV) in SAR models to identify outliers. For example, inconsistent IC₅₀ values may arise from impurities in certain batches, detectable via HPLC-MS .
- Synchrotron Spectroscopy: Resolve electronic structure ambiguities (e.g., charge distribution in the sulfonamide group) using X-ray absorption near-edge structure (XANES) to correlate electronic properties with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
